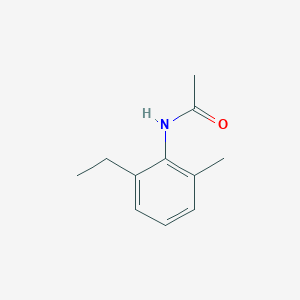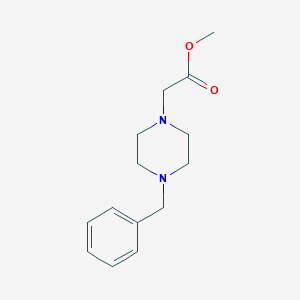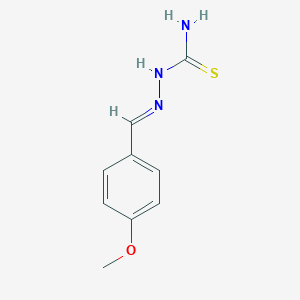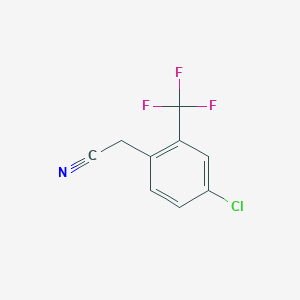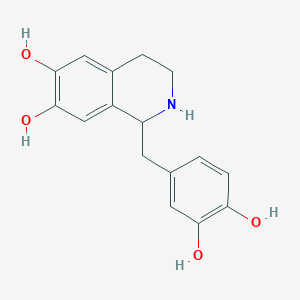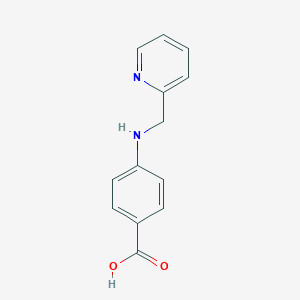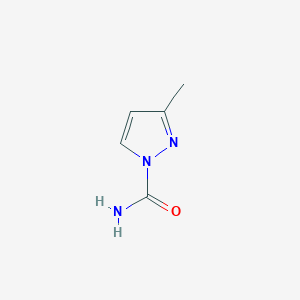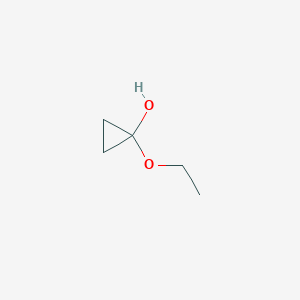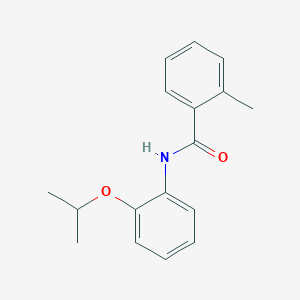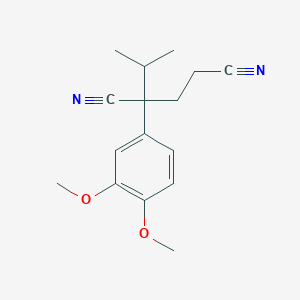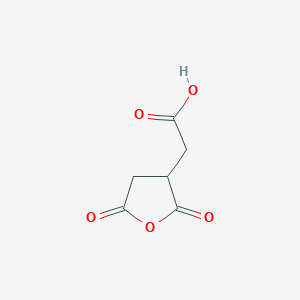
6-Chlor-3-Formylchromon
Übersicht
Beschreibung
6-Chloro-3-formylchromone is an organic compound with the molecular formula C10H5ClO3 It is a derivative of chromone, characterized by the presence of a chloro group at the sixth position and a formyl group at the third position of the chromone ring
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-formylchromone has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antiviral agents.
Biological Studies: The compound is studied for its cytotoxic effects on cancer cells and its potential as an inhibitor of specific enzymes.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been found to interact with proteins such as the multidrug resistance-associated protein 1 (mrp1) . MRP1 belongs to the family of cell membrane transporters with an ATP-binding cassette .
Mode of Action
It’s known that the compound can form hydrazones when reacted with n-substituted hydrazines . These hydrazones have been evaluated for cytotoxicity against HL-60 and NALM-6 leukemia cells .
Biochemical Pathways
It’s known that similar compounds can induce cytochrome c translocation from mitochondria to cytosol , which is a key event in the initiation of apoptosis.
Result of Action
It’s known that hydrazones of the compound show appreciable cytotoxicity . Specifically, the phosphorohydrazone of 3-formylchromone and hydrazone of 2-amino-3-chromone derivative showed appreciable cytotoxicity .
Action Environment
It’s known that the reactions of chromone derivatives with n-substituted hydrazines can be influenced by the solvent used .
Biochemische Analyse
Biochemical Properties
6-Chloro-3-formylchromone has been found to interact with various enzymes and proteins. For instance, it has been used in the synthesis of Schiff bases by reactions with a variety of nitrogen nucleophiles
Cellular Effects
6-Chloro-3-formylchromone has shown cytotoxic effects against certain types of cells. For example, it has been evaluated for cytotoxicity against HL-60 and NALM-6 leukemia cells
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Chloro-3-formylchromone can be synthesized through several methods. One common synthetic route involves the Vilsmeier-Haack reaction, which uses 2-hydroxyacetophenone as a starting material. The reaction involves the following steps:
Formation of Vilsmeier Reagent: Phosphorus oxychloride (POCl3) is reacted with dimethylformamide (DMF) to form the Vilsmeier reagent.
Reaction with 2-Hydroxyacetophenone: The Vilsmeier reagent is then reacted with 2-hydroxyacetophenone to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form 6-Chloro-3-formylchromone.
Industrial Production Methods
Industrial production of 6-Chloro-3-formylchromone typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reaction and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-formylchromone undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: 6-Chloro-3-carboxychromone.
Reduction: 6-Chloro-3-hydroxychromone.
Substitution: Various substituted chromones depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-3-formylchromone can be compared with other chromone derivatives:
3-Formylchromone: Lacks the chloro group, making it less reactive in certain substitution reactions.
6-Fluoro-3-formylchromone: Similar structure but with a fluoro group instead of a chloro group, which can affect its reactivity and biological activity.
6-Methoxy-3-formylchromone: Contains a methoxy group, which can influence its solubility and reactivity.
The presence of the chloro group in 6-Chloro-3-formylchromone makes it unique, as it can participate in specific halogen bonding interactions and influence the compound’s overall reactivity and biological activity .
Eigenschaften
IUPAC Name |
6-chloro-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGLNCRTMDRUAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332754 | |
| Record name | 6-Chloro-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42248-31-7 | |
| Record name | 6-Chloro-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-3-formylchromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities reported for 6-Chloro-3-formylchromone?
A1: 6-Chloro-3-formylchromone has demonstrated promising in vitro activity against specific Gram-negative bacteria. Research indicates its efficacy against Vibrio parahaemolyticus and Vibrio harveyi, acting as both an antibacterial and antibiofilm agent. [] This compound inhibits planktonic cell growth and biofilm formation in a dose-dependent manner. []
Q2: How does 6-Chloro-3-formylchromone affect bacterial virulence factors?
A2: Studies show that 6-Chloro-3-formylchromone effectively reduces the virulence of Vibrio parahaemolyticus. It inhibits several key virulence factors, including swimming motility, protease activity, fimbrial agglutination, hydrophobicity, and indole production. [] This suggests a multi-targeted approach to mitigating the pathogenicity of Vibrio parahaemolyticus.
Q3: Has the structure of 6-Chloro-3-formylchromone been confirmed by any analytical techniques?
A3: While not directly focused on 6-Chloro-3-formylchromone, research highlights the structural analysis of a related compound, 2-Phenyl-4-(6-chlorochromone-3-methylene)azlactone. This compound, synthesized using 6-Chloro-3-formylchromone as a starting material, was characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and MS. [] Additionally, single-crystal X-ray diffraction analysis provided detailed insights into its crystal structure, revealing a monoclinic crystal system with the space group P21/c. []
Q4: Are there any concerns regarding the toxicity of 6-Chloro-3-formylchromone?
A4: While 6-Chloro-3-formylchromone displays promising antimicrobial activities, preliminary toxicity assessments suggest potential concerns. In seed germination and Caenorhabditis elegans models, 6-Chloro-3-formylchromone exhibited moderate toxicity at higher concentrations (50 µg/mL). [] Further research is crucial to thoroughly evaluate its safety profile and potential for broader applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


